2-ethyl-1-(2-phenylethyl)-1H-1,3-benzodiazole hydrochloride
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Overview
Description
2-ethyl-1-(2-phenylethyl)-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(2-phenylethyl)-1H-1,3-benzodiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-(2-phenylethyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
2-ethyl-1-(2-phenylethyl)-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials.
Mechanism of Action
The mechanism of action of 2-ethyl-1-(2-phenylethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-1H-benzo[d]imidazole: Lacks the phenethyl group but shares the core benzimidazole structure.
1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride: Contains different substituents but is structurally related.
2-phenylbenzimidazole: Similar in structure but with a phenyl group instead of the ethyl and phenethyl groups.
Uniqueness
2-ethyl-1-(2-phenylethyl)-1H-1,3-benzodiazole hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both ethyl and phenethyl groups can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethyl-1-(2-phenylethyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-2-17-18-15-10-6-7-11-16(15)19(17)13-12-14-8-4-3-5-9-14;/h3-11H,2,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKJQVJXKAHPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24784941 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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